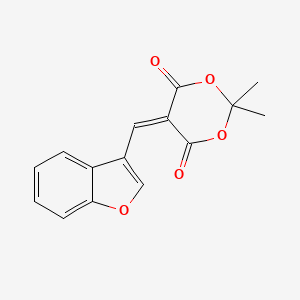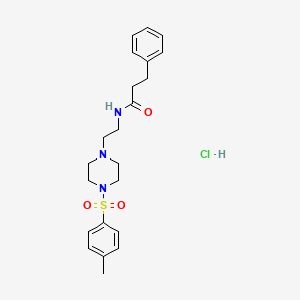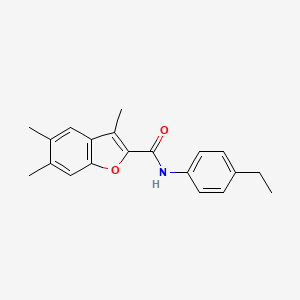![molecular formula C21H17Cl2N3O B2922463 3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-67-3](/img/structure/B2922463.png)
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound that integrates multiple functional groups and aromatic systems. It finds its significance in diverse fields, including medicinal chemistry and industrial applications, owing to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves the cyclization of an appropriate precursor molecule. The initial step may include the formation of the benzimidazole core through condensation of o-phenylenediamine with 2,6-dichlorobenzyl chloride, followed by selective methylation to introduce the methyl groups at the 5 and 6 positions.
The subsequent step involves the attachment of the pyridinone moiety through a nucleophilic substitution reaction. This can be achieved under controlled conditions using a suitable solvent and a base to facilitate the substitution process. Finally, purification of the compound is carried out through crystallization or chromatographic techniques.
Industrial Production Methods
Industrial-scale production of this compound involves the same core steps but requires optimization of reaction conditions for scalability. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Advanced purification methods, including high-performance liquid chromatography (HPLC), may be used to attain high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of oxo derivatives.
Reduction: : Reduction can be performed using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Hydrogen (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution agents: : Various alkyl halides, Grignard reagents for nucleophilic substitution.
Major Products
Major products from these reactions include various substituted benzimidazole derivatives and pyridinone compounds with altered electronic and structural properties.
Aplicaciones Científicas De Investigación
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has diverse applications:
Chemistry: : Used as a precursor in complex organic syntheses and as a ligand in coordination chemistry.
Biology: : Studied for its potential antimicrobial and antifungal properties due to its structural features.
Medicine: : Investigated for potential therapeutic applications, particularly in designing new drugs targeting specific enzymes or receptors.
Industry: : Employed in material science for developing new polymers and advanced materials.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with biological targets at the molecular level. The benzimidazole and pyridinone moieties can interact with enzyme active sites or receptor binding sites, modulating their activity. This interaction can affect various biochemical pathways, resulting in desired biological effects such as inhibition of microbial growth or enzyme activity.
Comparación Con Compuestos Similares
Comparing 3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone with other compounds highlights its uniqueness in both structure and application:
Similar Compounds
3-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone.
3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-4(1H)-pyridinone.
Its unique structural features, such as the specific substitution pattern on the benzimidazole and pyridinone rings, provide distinct chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
3-[1-[(2,6-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWVJINTCYPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide](/img/structure/B2922381.png)
![N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2922382.png)

![4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2922384.png)

![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)
![2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2922389.png)
![1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922391.png)


![1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2922397.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2922400.png)
![4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2922403.png)
